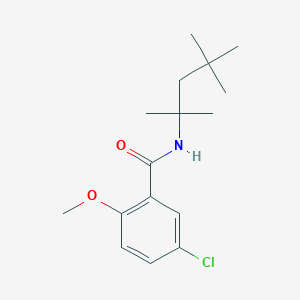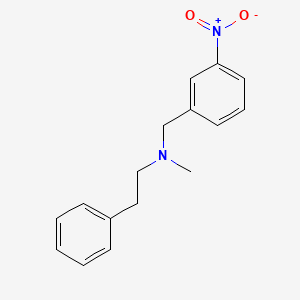
N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine, also known as NBOMe, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. NBOMe belongs to the phenethylamine family and is structurally similar to other psychedelic compounds such as LSD and mescaline. However, NBOMe has a unique chemical structure that makes it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine involves its interaction with serotonin receptors in the brain. Specifically, this compound has been found to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to a cascade of biochemical and physiological effects that can alter the function of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. However, research has shown that the compound can cause changes in brain activity, including alterations in mood, perception, and cognition. This compound has also been found to have effects on the cardiovascular system, including changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine in scientific research is its unique chemical structure, which makes it a valuable tool for studying the brain and its functions. However, there are also limitations to using this compound in lab experiments. For example, the compound is highly potent and can be dangerous if not handled properly. Additionally, the effects of this compound on the brain and body are not fully understood, which can make it difficult to interpret research findings.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine. One area of interest is the development of new compounds that are structurally similar to this compound but with different properties. This could lead to the discovery of new drugs that have therapeutic potential. Another area of research is the study of the long-term effects of this compound on the brain and body. This could help to better understand the risks associated with the use of the compound and inform public health policies. Finally, research on the potential applications of this compound in the treatment of mental health disorders is an exciting area of research that could lead to new therapeutic options for patients.
Métodos De Síntesis
The synthesis of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine involves the reaction of 2-phenylethylamine with 3-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then methylated using a methylating agent such as dimethyl sulfate. The synthesis of this compound is a complex process that requires careful attention to detail and safety precautions.
Aplicaciones Científicas De Investigación
N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has been found to have a range of potential applications in scientific research. One of the most promising areas of research is the study of the compound's mechanism of action and its effects on the brain. This compound has been shown to interact with serotonin receptors in the brain, which are involved in mood regulation and other important physiological processes. This makes this compound a valuable tool for studying the brain and its functions.
Propiedades
IUPAC Name |
N-methyl-N-[(3-nitrophenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17(11-10-14-6-3-2-4-7-14)13-15-8-5-9-16(12-15)18(19)20/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPNEVQVPHJIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

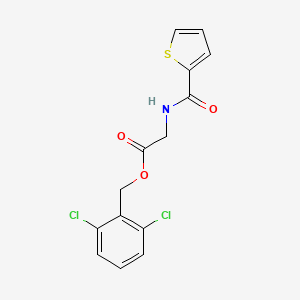

![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)
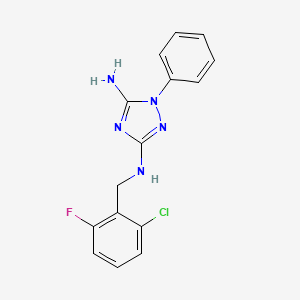

![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5699168.png)
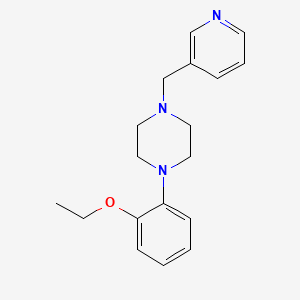

![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)

![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)
